6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiol group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving 2-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a base such as potassium carbonate can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the aromatic rings or the thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified aromatic rings, reduced thiol groups.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include key residues in the enzyme’s active site, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their enzyme inhibitory properties.
Uniqueness
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of both a thiol group and a chlorophenyl group, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C17H11ClN4S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H11ClN4S/c18-14-9-5-4-8-12(14)15-20-16-13(17(23)21-15)10-19-22(16)11-6-2-1-3-7-11/h1-10H,(H,20,21,23) |
InChI Key |
JLPTVITUTADNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=C(N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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